4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-7-5-6-10-16(14)23-21(26)18-19(25)20-17(11-12-28-20)24(22(18)27)13-15-8-3-2-4-9-15/h2-12,25H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVQNGVHJQDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thieno[3,2-b]pyridine intermediate, followed by functionalization steps to introduce the benzyl, hydroxy, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The most direct structural analog is 4-benzyl-7-hydroxy-N-(2-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide (PubChem entry, 2004) . While both compounds share the thienopyridine core and benzyl/hydroxy substituents, critical differences arise in the carboxamide substituent:
- Target compound : N-(2-methylphenyl) carboxamide.
- Analog : N-(2-methylbenzyl) carboxamide.
This distinction alters steric bulk, electronic effects, and hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison
Impact of Substituents on Supramolecular Behavior
Evidence from hydrogen-bonding analysis (Bernstein et al., 1995) highlights that the hydroxy and amide groups in the target compound likely participate in R₂²(8) or R₂²(10) graph-set motifs, forming dimeric or chain-like aggregates in the solid state .
Table 2: Supramolecular Interaction Comparison
Biological Activity
The compound 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a member of the thieno[3,2-b]pyridine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a thieno[3,2-b]pyridine core substituted with a benzyl group and a hydroxyl group, which are crucial for its biological activity.
Research indicates that compounds in the thieno[3,2-b]pyridine class exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against different cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism primarily involves inducing apoptosis in cancer cells through intrinsic pathways .
- Impact on Cancer Stem Cells (CSCs) : Studies have demonstrated that treatment with this compound reduces the population of CSCs in treated cell lines. This is crucial as CSCs are often responsible for tumor recurrence and metastasis .
- Metabolic Profiling : The compound alters metabolic pathways in cancer cells, particularly affecting glycolysis and pyruvate metabolism. Metabolomic analyses revealed significant changes in metabolite levels post-treatment, indicating a shift in energy metabolism that favors apoptosis over proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 0.05 | Apoptosis induction | Significant decrease in CSCs observed |
| Cytotoxicity | MCF-7 | 0.1 | Apoptosis induction | Increased late apoptosis |
| Metabolic alteration | MDA-MB-231 | - | Glycolysis pathway modulation | Identified 21 metabolites |
| Metabolic alteration | MCF-7 | - | Glycolysis pathway modulation | Fewer significant changes than MDA-MB-231 |
Case Studies
- In Vitro Studies : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with the compound resulted in a marked increase in apoptotic cells after 48 hours. Flow cytometry analysis revealed that early and late apoptosis rates were significantly elevated compared to untreated controls .
- Metabolomic Analysis : A comprehensive metabolomic profiling identified critical shifts in metabolic pathways following treatment with the compound. Notably, metabolites associated with glycolysis showed significant alterations, suggesting that the compound may disrupt energy production pathways essential for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
